Mannan polysaccharide from Yeast
Description
Significance of Yeast Cell Wall Polysaccharides in Scientific Inquiry
Role of Yeast Cell Wall as a Source of Bioactive Compounds
The yeast cell wall is a complex and dynamic structure that serves as a rich source of bioactive compounds. researchgate.net These compounds, primarily polysaccharides, have garnered attention for their diverse biological activities. researchgate.netmdpi.com The major polysaccharides—β-glucan, mannan (B1593421), and chitin (B13524)—are recognized for their potential health-promoting properties. researchgate.net For instance, β-glucans are known for their immunomodulatory effects, while mannans have been studied for their ability to interact with other cells and their antioxidant properties. researchgate.netresearchgate.netstbiol.com The intricate structure of the cell wall, with its layers of these polysaccharides, provides a protective barrier for the yeast cell and also mediates its interaction with the environment. mdpi.com The release of these bioactive compounds, either through natural processes or extraction methods, offers a valuable resource for various applications. researchgate.net
Economic Justification for Research into Yeast Byproducts
The extensive use of yeast, particularly Saccharomyces cerevisiae, in various industries such as baking, brewing, and biofuel production generates substantial amounts of yeast byproducts. zmescience.comnih.gov These byproducts, rich in cell wall components, represent a significant and often underutilized resource. The global market for yeast and yeast-related products is substantial, with the European yeast industry alone producing one million tonnes annually. nih.gov The valorization of these byproducts through the extraction and purification of valuable polysaccharides like mannan and β-glucan presents a compelling economic opportunity. nih.gov This approach aligns with the principles of the bioeconomy, which emphasizes the use of renewable biological resources to produce goods and energy. wikipedia.org Furthermore, engineering yeast strains to enhance the production of specific polysaccharides could further boost the economic feasibility of cellulosic biofuels and other bioproducts. wisc.edusciencedaily.com The development of efficient extraction and purification methods is crucial for transforming this industrial waste into high-value functional ingredients for the food, feed, and pharmaceutical industries. nih.govnih.gov
Constituent Polysaccharides of the Yeast Cell Wall
The yeast cell wall is a complex structure primarily composed of polysaccharides, which account for a significant portion of the cell's dry weight. nih.gov These polysaccharides are crucial for maintaining the cell's shape, integrity, and interaction with its environment. researchgate.netnih.gov
Overview of Glucans and Chitin Components
The structural foundation of the yeast cell wall is a network of glucans and a smaller amount of chitin. researchgate.netnih.gov Glucans, which make up 50-60% of the cell wall's dry weight, are polymers of glucose. frontiersin.org They exist mainly as β-1,3-glucan, which forms a fibrous scaffold, and branched β-1,6-glucan, which acts as a flexible linker connecting the various cell wall components. nih.govoup.com Chitin, a polymer of N-acetylglucosamine, is a minor but essential component, contributing to the structural integrity of the cell wall, particularly at bud scars. nih.govnih.govresearchgate.net Although present in small quantities (1-2% of the cell wall's dry weight in Saccharomyces cerevisiae), chitin plays a crucial role in the wall's insolubility and mechanical strength. nih.govyoutube.com
The composition of these structural polysaccharides can vary depending on the yeast species and growth conditions. nih.govresearchgate.net
Table 1: Composition of Structural Polysaccharides in the Yeast Cell Wall
| Polysaccharide | Linkage Type | Percentage of Cell Wall Dry Weight (approx.) | Primary Function |
| β-1,3-Glucan | β-(1,3) | 50-60% | Structural scaffold, rigidity |
| β-1,6-Glucan | β-(1,6) | 5-10% | Flexible linker, interconnectivity |
| Chitin | β-(1,4) | 1-2% | Structural integrity, mechanical strength |
Note: The percentages can vary between yeast species and are influenced by environmental factors. nih.govresearchgate.net
Specific Focus on Mannan and Mannoprotein Complexes
The outer layer of the yeast cell wall is predominantly composed of mannoproteins, which are proteins heavily glycosylated with mannan. mdpi.comnih.gov Mannan is a polymer of mannose, and in mannoproteins, it is attached to the protein backbone through N-linked and O-linked glycosylation. frontiersin.org These mannoprotein complexes form a dense layer on the cell surface, limiting the permeability of the cell wall. nih.gov
The mannan portion of these complexes consists of an α-1,6-linked backbone with side chains of α-1,2 and α-1,3-linked mannose units. fao.org The protein component of mannoproteins can vary, leading to a diverse family of molecules with a range of molecular weights. fao.org These complexes are crucial for cell-cell recognition and interaction with the environment. researchgate.net The composition of mannoproteins, specifically the ratio of mannan to protein, can be influenced by environmental conditions such as temperature and the growth medium. nih.gov
Table 2: Characteristics of Mannan and Mannoprotein Complexes
| Component | Description | Key Features |
| Mannan | A polysaccharide composed of mannose units. | Forms the carbohydrate portion of mannoproteins. |
| Mannoprotein | A complex of mannan and protein. | Forms the outer layer of the yeast cell wall. nih.gov |
| Linkages | The mannan chains are attached to the protein via N- and O-glycosidic bonds. frontiersin.org | The mannan itself has a backbone of α-1,6-linked mannose with α-1,2 and α-1,3-linked side chains. fao.org |
| Function | Involved in cell recognition, adhesion, and limiting cell wall porosity. researchgate.netmdpi.comresearchgate.net | The protein component can have enzymatic or structural roles. mdpi.com |
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
α(1-6) linked mannopyranosyl backbone with α(1-2) and α(1-3) linked D-mannose side chains |
Origin of Product |
United States |
Structural Elucidation and Characterization of Yeast Mannan
Primary Chemical Structure
The fundamental architecture of yeast mannan (B1593421) is defined by its monosaccharide units, the nature of the bonds connecting them, and the arrangement of its backbone and side chains.
Yeast mannan is fundamentally a homopolymer, composed almost exclusively of D-mannose residues. nih.gov While it is found as the polysaccharide moiety of glycoproteins, the carbohydrate chains themselves are polymers of mannose. nih.govnih.gov In its functional form within the cell wall, these mannan polysaccharides are linked to proteins, forming what is known as mannoprotein. sbmu.ac.ir
The core structural framework of yeast mannan is a long, linear backbone composed of D-mannose units joined by α-1,6-glycosidic linkages. nih.goveurofins.commdpi.comnih.gov This α-1,6-linked backbone serves as the foundation upon which the extensive branching characteristic of yeast mannan is built. nih.gov
Attached to the α-1,6-mannan backbone are numerous side chains, which are themselves composed of mannose residues. These branches are primarily connected to the backbone via α-1,2 and α-1,3-glycosidic linkages. nih.goveurofins.commdpi.comnih.gov These side chains can vary in length, with some studies noting an average of about two sugar units. eurofins.com In Saccharomyces cerevisiae, a common side chain structure is the mannotetraose (B12350835) Man-α-1,3→Man-α-1,2→Man-α-1,2→Man. nih.gov The degree and nature of this branching contribute significantly to the complexity and biological recognition of the mannan molecule. nih.gov Some side chains may also be further modified by the addition of phosphate (B84403) groups through phosphodiester bonds. nih.gov
Table 1: Summary of Primary Structural Features of Yeast Mannan
| Structural Feature | Description | Predominant Linkage Type |
|---|---|---|
| Monomer Unit | D-Mannose | N/A |
| Backbone | Linear chain of mannose residues | α-1,6-glycosidic bonds |
| Side Chains | Short mannose chains branching off the backbone | α-1,2 and α-1,3-glycosidic bonds |
Structural Glycan Heterogeneity
The complexity of yeast mannan extends beyond its primary structure to include significant heterogeneity, largely arising from its nature as a component of glycoproteins. This is most evident in the structure of its N-linked glycans.
Yeast mannans are the outer chain portions of N-linked glycans attached to proteins. asm.orgresearchgate.net The biosynthesis of these structures is a multi-step process that creates considerable structural diversity. The process begins in the endoplasmic reticulum and continues in the Golgi apparatus, where the core N-glycan (typically Man₈GlcNAc₂) is extensively modified. researchgate.netnih.gov
In the Golgi, the elongation of the outer chain is initiated by the transfer of a single α-1,6-linked mannose residue. researchgate.netnih.gov This is followed by the extension of the α-1,6-mannan backbone by mannan polymerase complexes. researchgate.netnih.gov This backbone is then further decorated with α-1,2- and α-1,3-linked mannose branches, creating the complex, comb-like structure characteristic of yeast mannoproteins. researchgate.netnih.gov In some yeasts, like Candida albicans, the N-glycan structure is further complicated by the presence of β-1,2-linked mannose residues at the termini of side chains. nih.govnih.gov This structural heterogeneity is critical for the interactions between the yeast cell and its external environment, including the host immune system. nih.gov
Table 2: Key Features of N-Linked Glycan Outer Chains in Yeast Mannan
| Feature | Description | Key Enzymes/Processes |
|---|---|---|
| Initiation | Addition of a single α-1,6-mannose to the core glycan in the cis-Golgi. | Och1p mannosyltransferase. researchgate.netnih.gov |
| Backbone Elongation | Polymerization of the α-1,6-linked mannose backbone. | Mannan polymerase complexes (e.g., Mnn9p/Van1p). researchgate.net |
| Side Chain Branching | Addition of α-1,2 and α-1,3 mannose residues to the backbone. | Various mannosyltransferases (e.g., Mnn2p, Mnn5p). nih.gov |
| Further Modifications | Can include phosphomannosylation or addition of other sugar residues (e.g., β-1,2-mannose in Candida). | Mnn4p/Mnn6p (phosphorylation). nih.gov |
O-linked Oligomannosides
In addition to the larger N-linked mannans, the yeast cell wall contains smaller O-linked oligomannosides. These are shorter, linear chains of mannose residues, predominantly linked by α-1,2 bonds, and are attached to proteins through serine or threonine residues. mdpi.comresearchgate.net The synthesis of these O-linked glycans begins in the endoplasmic reticulum with the attachment of a single mannose residue. nih.gov Further elongation occurs in the Golgi apparatus, where mannosyltransferases add more mannose units. bwise.kr In Saccharomyces cerevisiae, these chains can be extended with α-1,2-linked mannose residues and may be capped with one or two α-1,3-linked mannoses. nih.gov
Phosphorylated Mannose Residues
A key feature of yeast mannan is the presence of phosphorylated mannose residues. nih.gov These phosphate groups are typically found as mannose phosphate diesters within the N-glycan structures. nih.gov Specifically, mannosylphosphate is transferred to the growing mannan chains. researchgate.net This phosphorylation is crucial for maintaining the integrity of the cell wall. nih.gov The presence of these charged groups is a significant aspect of the mannan's chemical structure and contributes to its biological functions. The phosphate is often linked to mannose at the 6-position, forming mannose-6-phosphate (B13060355), a residue that plays a role in various biological recognition processes. nih.govresearchgate.net
Physicochemical and Spatial Characterization
The physical and spatial properties of yeast mannan polysaccharides are critical to their function and are influenced by factors such as molecular weight and morphology.
Molecular Weight Distribution and its Implications
Yeast mannan is not a single molecule but rather a collection of polymers with a wide distribution of molecular weights. nih.govsigmaaldrich.com Studies have reported molecular weights for yeast mannans ranging from tens to hundreds of kilodaltons (kDa). For instance, different extraction and fractionation methods have yielded mannan populations with average molecular weights of 54.05 kDa, 87.09 kDa, and 172.90 kDa. mdpi.comresearchgate.net Another analysis of a commercial mannan product indicated a molecular weight range of 34 to 62.5 kDa. sigmaaldrich.com The molecular weight of mannan can influence its physicochemical properties and biological activities. nih.govmdpi.com For example, lower molecular weight mannans may exhibit different solubility and interaction capabilities compared to their higher molecular weight counterparts. sbmu.ac.ir
Table 1: Examples of Molecular Weights of Mannan from Saccharomyces cerevisiae
| Sample Name | Molecular Weight (kDa) | Source |
|---|---|---|
| YM90 | 54.05 | mdpi.comresearchgate.net |
| YM70 | 87.09 | mdpi.comresearchgate.net |
| YM50 | 172.90 | mdpi.comresearchgate.net |
| Commercial Mannan | 34 - 62.5 | sigmaaldrich.com |
Morphological Features via Microscopic Techniques
Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Cryo-Transmission Electron Microscopy (Cryo-TEM), have been employed to visualize the morphology of yeast mannan. SEM analyses have revealed variations in the surface structure of mannans depending on their molecular weight. mdpi.com Lower molecular weight mannans have been observed to have a rough surface with numerous cavities, while higher molecular weight fractions present a smoother surface. mdpi.com Cryo-TEM has been used to study the morphology of mannan aggregates in solution, providing insights into their spatial organization at a nanoscale level. nih.gov These microscopic studies contribute to a deeper understanding of the three-dimensional structure of mannan polysaccharides. mdpi.com
Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Mannan | | Mannan Polysaccharide | | O-linked Oligomannosides | | Mannose | | Mannose-6-phosphate | | Mannoprotein | | N-acetylglucosamine | | Glucose | | Galactose | | Chitin (B13524) | | β-glucan | | Dolichyl-phosphate-d-mannose | | GDP-Man |
Biosynthetic Pathways and Genetic Control of Mannan in Yeast
Intracellular Localization of Mannan (B1593421) Biosynthesis
The journey of mannan biosynthesis is a spatially and temporally orchestrated process, beginning within the endomembrane system and culminating in the extracellular cell wall.
Initiation in the Endoplasmic Reticulum (ER)
The initial steps of N-linked glycosylation, which provides the foundation for the extensive mannan outer chains, occur in the endoplasmic reticulum (ER). cyberleninka.ru The process begins with the assembly of a lipid-linked oligosaccharide precursor on a dolichol phosphate (B84403) carrier molecule embedded in the ER membrane. nih.govyoutube.com This precursor, with the structure GlcNAc2Man9Glc3, is assembled through the sequential addition of monosaccharides from nucleotide sugar donors such as UDP-GlcNAc and GDP-mannose, as well as dolichol-phosphate-mannose (Dol-P-Man). cyberleninka.runih.gov Once assembled, this core glycan is transferred en bloc to specific asparagine residues on nascent polypeptide chains by the oligosaccharyltransferase complex. nih.govyeastgenome.org Following this transfer, the glycan undergoes trimming by glucosidases and mannosidases, a quality control step to ensure proper protein folding. nih.gov
The synthesis of O-linked mannans also initiates in the ER. cyberleninka.ru The first mannose residue is transferred from Dol-P-Man to serine or threonine residues on the protein. cyberleninka.ru
Elongation and Processing within the Golgi Apparatus
After initial processing in the ER, the glycoproteins are transported to the Golgi apparatus, the central hub for glycan elongation and diversification. cyberleninka.runih.gov The synthesis of the extensive mannan outer chains of N-linked mannoproteins begins in the cis-Golgi with the addition of a single α-1,6-linked mannose residue to the core glycan. figshare.comresearchgate.netresearchgate.net This crucial step is the gateway to the formation of the polymannose backbone.
The elongation of this backbone, as well as the addition of side chains, continues as the mannoproteins traverse the Golgi cisternae (cis, medial, and trans). nih.gov This process involves a multitude of mannosyltransferases that add mannose residues in various linkages, primarily α-1,6 for the backbone and α-1,2 and α-1,3 for the branches. nih.govfigshare.comresearchgate.net The donor for these mannosylation reactions in the Golgi is exclusively GDP-mannose. nih.gov O-linked mannans are also further elongated in the Golgi apparatus. nih.gov
Integration into the Cell Wall
Upon completion of their synthesis and modification in the Golgi, the mature mannoproteins are packaged into secretory vesicles. nih.gov These vesicles then move to the plasma membrane, where they fuse and release their contents into the periplasmic space. nih.gov Here, the mannoproteins are covalently cross-linked to the structural β-glucan network of the cell wall, forming the outermost layer. nih.govroyalsocietypublishing.org This final integration step is essential for the structural integrity and functionality of the yeast cell wall.
Enzymatic Machinery of Mannan Synthesis
The biosynthesis of mannan is dependent on a sophisticated and highly specific enzymatic machinery, primarily composed of glycosyltransferases and mannosyltransferases.
Glycosyltransferases and Mannosyltransferases
Glycosyltransferases are a broad class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to a specific acceptor molecule, which can be a carbohydrate, lipid, or protein. cyberleninka.runih.gov Mannosyltransferases are a subclass of glycosyltransferases that specifically transfer mannose residues. royalsocietypublishing.orgnih.govnih.gov In yeast, these enzymes are responsible for the step-by-step assembly of the complex mannan structures. cyberleninka.ru They exhibit high specificity for both the donor substrate (typically GDP-mannose in the Golgi) and the acceptor molecule, as well as for the type of glycosidic linkage formed (e.g., α-1,6, α-1,2, or α-1,3). nih.govucsf.edu
The mannosyltransferases involved in mannan biosynthesis are organized into multi-protein complexes located in the Golgi apparatus. nih.govnih.gov These complexes, often referred to as mannan polymerase I (M-Pol I) and mannan polymerase II (M-Pol II), work in concert to elongate the α-1,6-mannan backbone. nih.govnih.govnih.gov
Specific Roles of Och1p (α-1,6-mannosyltransferase)
A key and indispensable enzyme in the synthesis of the N-linked mannan outer chain is Och1p, an α-1,6-mannosyltransferase located in the cis-Golgi. yeastgenome.orgnih.govucsf.edunih.gov Och1p is responsible for adding the very first α-1,6-linked mannose residue to the N-glycan core (specifically Man8GlcNAc2) that arrives from the ER. yeastgenome.orguniprot.orgfrontiersin.org This singular enzymatic event acts as the critical initiation step, committing the glycoprotein (B1211001) to the pathway of outer chain elongation. yeastgenome.orguniprot.org Without the action of Och1p, the subsequent elongation of the α-1,6-mannan backbone by the mannan polymerase complexes cannot occur. yeastgenome.orgnih.gov Deletion of the OCH1 gene leads to a severe defect in outer chain synthesis, resulting in a truncated mannan structure and a compromised cell wall. yeastgenome.org
Compound and Enzyme Information
The following tables provide a summary of the key compounds and enzymes involved in the biosynthesis of mannan polysaccharide from yeast.
Table 1: Key Compounds in Mannan Biosynthesis
| Compound | Role |
|---|---|
| Dolichol Phosphate | A lipid carrier molecule in the ER membrane that anchors the growing oligosaccharide precursor. nih.govyoutube.com |
| UDP-GlcNAc | A nucleotide sugar donor for N-acetylglucosamine residues in the initial steps of N-glycan synthesis. cyberleninka.ru |
| GDP-Mannose | The primary mannose donor for mannosylation reactions in the Golgi apparatus. cyberleninka.runih.gov |
| Dolichol-Phosphate-Mannose (Dol-P-Man) | A mannose donor for specific mannosylation steps in the ER, including the initiation of O-linked mannans. cyberleninka.runih.gov |
| GlcNAc2Man9Glc3 | The full precursor oligosaccharide assembled on dolichol phosphate in the ER before transfer to proteins. nih.gov |
Table 2: Key Enzymes in Mannan Biosynthesis
| Enzyme | Function | Location |
|---|---|---|
| Glycosyltransferases | A broad class of enzymes that catalyze the formation of glycosidic bonds. cyberleninka.runih.gov | ER, Golgi |
| Mannosyltransferases | A specific type of glycosyltransferase that transfers mannose residues. royalsocietypublishing.orgnih.govnih.gov | ER, Golgi |
| Och1p | An α-1,6-mannosyltransferase that initiates N-linked mannan outer chain synthesis. yeastgenome.orgnih.govucsf.edunih.gov | cis-Golgi |
| Mannan Polymerase I (M-Pol I) | A multi-enzyme complex responsible for the initial elongation of the α-1,6-mannan backbone. nih.govnih.gov | Golgi |
| Mannan Polymerase II (M-Pol II) | A multi-enzyme complex that further elongates the α-1,6-mannan backbone. nih.govnih.gov | Golgi |
Mannan Polymerase Complexes (M-Pol I and M-Pol II)
The elongation of the α-1,6-linked polymannose backbone of N-linked glycans is a critical step in mannan biosynthesis, carried out by two key multi-protein complexes: Mannan Polymerase I (M-Pol I) and Mannan Polymerase II (M-Pol II). researchgate.net
M-Pol I , composed of the proteins Mnn9p and Van1p , is responsible for initiating and extending the α-1,6-mannose backbone. uni-regensburg.deresearchgate.net Both Mnn9p and Van1p are type II membrane proteins located in the Golgi apparatus and contain a conserved DXD motif, which is characteristic of many glycosyltransferases and essential for their catalytic activity. uni-regensburg.de While both proteins contribute to mannose polymerization, they have distinct roles within the complex. uni-regensburg.de Mnn9p acts as a priming glycosyltransferase, initiating the mannan backbone, and also functions as an allosteric activator for Van1p, which then carries out the processive elongation of the α-1,6-mannan chain. nih.gov Studies have shown that M-Pol I consists of a single copy of both Mnn9p and Van1p. uni-regensburg.de
**Table 1: Components and Functions of Mannan Polymerase Complexes in *Saccharomyces cerevisiae***
| Complex | Subunits | Function |
|---|---|---|
| M-Pol I | Mnn9p, Van1p | Initiates and elongates the α-1,6-mannose backbone of N-glycans. uni-regensburg.deresearchgate.net Mnn9p primes the synthesis and allosterically activates Van1p for processive elongation. nih.gov |
| M-Pol II | Mnn9p, Anp1p, Mnn10p, Mnn11p, Hoc1p | Further extends the α-1,6-mannan backbone initiated by M-Pol I. researchgate.netyeastgenome.org |
Other Key Mannosyltransferases (e.g., Mnn1p, Mnn2p, Mnn5p, PMT-family)
Beyond the backbone elongation, the complexity of the mannan structure arises from the addition of side chains, a process mediated by other specific mannosyltransferases.
Mnn1p : This enzyme is an α-1,3-mannosyltransferase that adds the terminal α-1,3-linked mannose residues to the mannan side chains. nih.gov Its action is crucial for the completion of the characteristic branched structure of yeast mannan.
Mnn2p and Mnn5p : These α-1,2-mannosyltransferases are responsible for adding the initial mannose branches to the α-1,6-backbone. nih.gov Mnn2p initiates the side chain by adding an α-1,2-linked mannose, and Mnn5p extends this with a second α-1,2-linked mannose. nih.gov
PMT-family : The Protein O-Mannosyltransferase (PMT) family of enzymes catalyzes the first step of O-linked mannosylation in the endoplasmic reticulum, transferring mannose from dolichol-phosphate-mannose to serine or threonine residues of proteins. nih.govnih.gov In Saccharomyces cerevisiae, this family includes several members, such as Pmt1p , Pmt2p , and Pmt4p , which are vital for cell wall integrity and viability. uni-regensburg.denih.gov Pmt proteins often function as heterodimeric complexes, for example, Pmt1p and Pmt2p form a complex. nih.gov
Enzymes Involved in Mannose Donor Synthesis (e.g., GDP-Mannose pyrophosphorylase)
The synthesis of mannan is entirely dependent on the availability of an activated mannose donor, which is Guanosine Diphosphate-Mannose (GDP-Mannose) . The key enzyme responsible for the final step in the synthesis of GDP-mannose in the cytoplasm is GDP-Mannose Pyrophosphorylase , encoded by the PSA1 (also known as SRB1 or MPG1) gene. nih.govnih.gov This enzyme catalyzes the reaction between mannose-1-phosphate and GTP to produce GDP-mannose and pyrophosphate. The availability of GDP-mannose is a critical control point for all mannosylation reactions within the cell.
Genetic Regulation and Engineering of Mannan Production
The intricate genetic control of mannan biosynthesis presents numerous targets for genetic and metabolic engineering to alter mannan production for various biotechnological applications.
Gene Deletion and Overexpression Strategies
The targeted deletion or overexpression of genes involved in mannan synthesis has profound effects on the structure and quantity of mannan in the yeast cell wall.
Gene Deletion: Deleting key mannosyltransferase genes leads to significant alterations in the mannan structure. For instance, deletion of MNN9 results in a severe reduction of the α-1,6-mannan backbone, leading to a drastically truncated mannan structure and significant cell wall defects. nih.gov Similarly, deleting VAN1 also impairs the elongation of the mannan backbone. nih.gov Deletion of genes responsible for side-chain addition, such as MNN1, MNN2, or MNN5, results in mannans lacking the corresponding α-1,3- or α-1,2-linked mannose units, respectively. nih.govnih.gov These structural changes often lead to phenotypes such as increased sensitivity to cell wall-perturbing agents. nih.gov
Gene Overexpression: Conversely, overexpressing certain genes can enhance mannosylation. A notable example is the overexpression of PSA1 (encoding GDP-mannose pyrophosphorylase), which has been shown to increase the intracellular pool of GDP-mannose. nih.gov This increased availability of the mannose donor can correct defects in N-glycosylation and O-mannosylation caused by mutations in other glycosylation-related genes. uni-regensburg.denih.gov While direct overexpression of mannan polymerase subunits like MNN9 or VAN1 to increase total mannan content has been explored, the complexity of the polymerase complexes makes the outcomes less predictable. nih.gov
**Table 2: Effects of Gene Manipulation on Mannan Biosynthesis in *Saccharomyces cerevisiae***
| Gene(s) | Encoded Protein | Effect of Deletion | Effect of Overexpression |
|---|---|---|---|
| MNN9 | Subunit of M-Pol I and M-Pol II | Truncated α-1,6-mannan backbone, severe cell wall defects. nih.gov | - |
| VAN1 | Subunit of M-Pol I | Impaired α-1,6-mannan backbone elongation. nih.gov | - |
| MNN1 | α-1,3-mannosyltransferase | Absence of terminal α-1,3-mannose on side chains. nih.gov | Can potentially increase α-1,3-mannosylation. |
| MNN2/MNN5 | α-1,2-mannosyltransferases | Lack of α-1,2-mannose side chains. nih.gov | May increase the degree of branching. |
| PSA1/MPG1 | GDP-Mannose Pyrophosphorylase | Essential for viability. Depletion leads to severe glycosylation defects. nih.gov | Increases GDP-mannose pool, can correct glycosylation defects. uni-regensburg.denih.gov |
Metabolic Engineering Approaches for Enhanced Yield or Modified Structure
Metabolic engineering offers a rational approach to improve mannan production or to create novel mannan structures. A key strategy is to increase the precursor supply. By engineering the central carbon metabolism to channel more flux towards mannose-1-phosphate and overexpressing PSA1, the intracellular concentration of GDP-mannose can be elevated, thus providing more substrate for the mannosyltransferases. nih.govnih.gov
For modifying the mannan structure, the expression levels of specific mannosyltransferases can be manipulated. For example, to create a mannan with a higher degree of branching, one could overexpress MNN2 and MNN5. Conversely, to produce a more linear mannan, these genes could be deleted. Such modifications can be valuable for producing mannans with specific immunomodulatory or prebiotic properties. nih.gov These strategies are being explored not only in Saccharomyces cerevisiae but also in other yeasts like Pichia pastoris, which is a popular host for producing recombinant proteins and can be engineered for specific glycosylation patterns. nih.gov
Impact of Culture Conditions on Cell Wall Structure and Mannan Content
The composition of the yeast cell wall, including its mannan content, is not static but dynamically responds to environmental cues. researchgate.net Various culture parameters have a significant impact on the final cell wall architecture.
Carbon Source : The type and concentration of the carbon source in the growth medium can significantly alter the polysaccharide content of the cell wall. sbmu.ac.ir For example, the relative amounts of mannan and glucan can vary by more than 50% depending on the carbon source used. sbmu.ac.ir
Cultivation Mode : The method of cultivation, such as batch, fed-batch, or continuous culture, also influences cell wall composition. nih.govinfors-ht.com Fed-batch cultivation, which allows for controlled nutrient feeding, can lead to higher cell densities and can be optimized to enhance the production of specific cell wall components like mannan compared to simple batch cultures. nih.govmicrobenotes.com
**Table 3: Influence of Culture Conditions on Mannan Content in *Saccharomyces cerevisiae***
| Culture Condition | Effect on Mannan Content | Research Findings |
|---|---|---|
| Carbon Source | The nature of the carbon source significantly affects mannan content. | Polysaccharide content can vary by over 50% depending on the carbon source. sbmu.ac.ir |
| Temperature | Affects the relative proportions of cell wall polysaccharides. | Optimal temperature for growth generally supports normal mannan levels, while heat stress can alter the cell wall composition. researchgate.netjournalarrb.comijabbr.com |
| pH | Influences cell wall integrity and composition. | Optimal pH (4-6) is crucial for stable cell wall structure; deviations can induce stress responses affecting mannan content. researchgate.netnih.gov |
| Cultivation Mode | Can be optimized to enhance mannan production. | Fed-batch cultivation can achieve higher cell densities and potentially higher mannan yields compared to batch cultivation. nih.govinfors-ht.commicrobenotes.com |
Extraction, Purification, and Chemical/enzymatic Modification Methods
Strategies for Mannan (B1593421) Extraction from Yeast Cell Walls
The extraction of mannan polysaccharides from the yeast cell wall is a multi-step process that begins with the critical stage of cell lysis to release the desired mannoproteins. sbmu.ac.irnih.gov The yeast cell wall is a robust structure, primarily composed of mannoproteins, β-glucans, and chitin (B13524), which necessitates effective disruption for efficient extraction. researchgate.netnih.gov Strategies for breaking down this barrier can be broadly categorized into mechanical, chemical, physical, and enzymatic methods, each with distinct mechanisms and outcomes. nih.govresearchgate.net Following cell lysis and the release of mannoproteins into an aqueous medium, fractionation and purification steps, such as ethanol (B145695) precipitation, are employed to isolate the mannan component from other soluble and insoluble materials like glucans. sbmu.ac.irnih.govmdpi.com
The initial and most crucial step in isolating mannan is the disruption of the yeast cell wall. nih.govresearchgate.net The selection of a lysis technique is pivotal as it directly influences the purity and yield of the final mannan product. sbmu.ac.ir A variety of methods exist, often used in combination, to effectively break down the cell's protective layers and liberate the intracellular and cell wall-associated compounds. nih.gov
Mechanical disruption methods utilize physical forces to rupture the yeast cell wall. researchgate.net Bead milling, or bead beating, is a common and efficient technique that involves agitating a suspension of yeast cells with small glass beads. nih.govmdpi.commdpi.com The continuous kinetic energy from the agitated beads generates sufficient shear forces to mechanically break the rigid cell walls. mdpi.commdpi.com This process allows for a rapid release of the cytoplasmic contents and fragments the cell wall, enabling the easy separation of these components through centrifugation. mdpi.com The effectiveness of bead milling is influenced by factors such as the concentration of the cell suspension, the ratio of yeast to glass beads, and the duration and intensity of the agitation. mdpi.com
Chemical lysis employs various solutions to break down the yeast cell wall's structural integrity. sbmu.ac.irnih.gov Hot alkaline solutions, particularly sodium hydroxide (NaOH), are frequently used for this purpose. sbmu.ac.irnih.govnih.gov This method involves suspending yeast cells in an alkaline solution and heating them, which effectively disrupts the cell wall and solubilizes the mannoproteins. nih.govnih.govnih.gov For instance, treating yeast cell walls with 1% NaOH at 100°C for 2 hours has been shown to be an effective extraction condition. nih.govnih.gov Acid hydrolysis, using reagents like hydrochloric acid (HCl), can also be employed for deproteinization during the purification phase. nih.gov Additionally, various buffer solutions, such as sodium phosphate (B84403), citrate, or Tris, are utilized in chemical extraction protocols to maintain stable pH conditions that facilitate cell lysis and mannan recovery. nih.govmdpi.com
Physical methods primarily use temperature and pressure to achieve cell disruption. nih.gov Heat treatment, or thermal hydrolysis, is a widely applied technique. nih.govmdpi.com Autoclaving, which subjects the yeast suspension to high pressure and temperature (e.g., 120°C), is a common form of thermal hydrolysis. nih.gov This process effectively breaks down the yeast cell wall, releasing mannoproteins into the medium. nih.govresearchgate.net Studies have demonstrated that thermal treatment can yield a high recovery rate of mannan extract. sbmu.ac.ir The application of heat can be performed under neutral pH conditions or combined with alkaline reagents to enhance extraction efficiency. nih.govresearchgate.net
Enzymatic lysis offers a more targeted approach to cell wall disruption by using specific enzymes to digest its components. nih.govresearchgate.net This method is considered gentle and can increase the selectivity of the extraction process. researchgate.net The yeast cell wall's complex structure often requires a combination of enzymes for effective degradation. nih.gov Lytic systems may consist of proteases, which break down the protein component of mannoproteins, and glucanases (such as β-1,3-glucanase and β-1,6-glucanase), which degrade the glucan network. nih.govnih.govnih.gov Zymolyase, a commercially available enzyme mixture, contains β-1,3-glucanase activity and is effective in yeast cell lysis. mdpi.com The synergistic action of these enzymes disintegrates the different layers of the cell wall, leading to the release of mannan. nih.gov
A comparative study on mannan extraction from Saccharomyces cerevisiae revealed that an alkaline thermal process (thermal hydrolysis with 0.25 M NaOH) achieved the highest solid yield at 58.82%. researchgate.netmdpi.comnih.gov However, this high yield was accompanied by a relatively low mannose content of 32.91%. nih.govmdpi.com Conversely, a method combining autolysis with a subsequent hydrothermal step (ATL + TH) resulted in the highest mannose content, reaching 59.19%, though the solid yield was lower. researchgate.netmdpi.comnih.gov Thermal hydrolysis under neutral conditions also produced a high mannose content of 53.46%. nih.gov The extract obtained through enzymatic hydrolysis, while not the highest in yield or mannose content, demonstrated notable biological activity. mdpi.comnih.gov These findings highlight a common trade-off in extraction processes: methods that produce the highest total yield may not yield the product with the highest purity, and vice-versa. researchgate.netmdpi.com
**Table 1: Comparison of Mannan Extraction Methods from S. cerevisiae*** *Data sourced from a comparative analysis of different extraction processes. nih.govmdpi.com
| Extraction Method | Solid Yield (%) | Mannose Content (%) | Mannose Yield (%) |
| Thermal Hydrolysis (TH) | 16.51 | 53.46 | 8.83 |
| TH + NaOH (0.25 M) | 58.82 | 32.91 | 19.36 |
| TH + NaOH (1.5 M) | 49.34 | 28.52 | 14.07 |
| Autolysis (ATL) | 10.45 | 28.71 | 3.00 |
| Autolysis + TH (ATL+TH) | 7.23 | 59.19 | 4.28 |
| Enzymatic Hydrolysis (EH) | 13.92 | 37.64 | 5.24 |
Cell Lysis and Fractionation Techniques
Advanced Purification Methodologies
Advanced purification methodologies are essential for isolating mannan polysaccharides from crude yeast extracts, removing contaminants such as proteins, nucleic acids, and other polysaccharides like glucans. These techniques are selected based on the specific properties of the mannan and the desired purity level for subsequent analysis and application.
Precipitation Techniques
Solvent precipitation is a fundamental and widely used technique for the recovery and initial purification of mannan polysaccharides from aqueous solutions. The principle involves reducing the solubility of the polysaccharide by adding a water-miscible organic solvent, causing the mannan to precipitate.
Ethanol Precipitation : This is the most common method for precipitating yeast mannan. Typically, 2 to 4 volumes of cold absolute ethanol are added to the aqueous crude polysaccharide extract. The mixture is then stored at low temperatures, often 4°C, for 12 to 24 hours to allow for complete precipitation. The precipitate is subsequently collected by centrifugation. The concentration of ethanol is a critical factor, as it can be used for fractional precipitation to separate polysaccharides of different molecular weights or solubilities.
Methanol and Acetone Precipitation : While less common than ethanol, methanol and acetone can also be employed for precipitating polysaccharides. The mechanism is similar, relying on the reduction of the dielectric constant of the solvent and the dehydration of the polysaccharide chains, leading to their aggregation and precipitation. The choice of solvent can influence the yield and purity of the recovered mannan.
Table 1: Comparison of Solvents for Mannan Polysaccharide Precipitation
| Solvent | Typical Volume Ratio (Solvent:Extract) | Common Conditions | Key Advantages |
|---|---|---|---|
| Ethanol | 2:1 to 4:1 | 4°C, 12-24 hours | High recovery rate, widely documented, allows for fractional precipitation. |
| Methanol | Similar to Ethanol | 4°C, 12-24 hours | Effective, but used less frequently than ethanol. |
| Acetone | 1:1 to 3:1 | Room Temperature or 4°C | Can be effective, but may co-precipitate other components. |
Deproteinization Methods
Crude mannan extracts are often heavily contaminated with proteins from the yeast cell wall and cytoplasm. Removing these proteins is a critical step in purification.
Sevag Method : The Sevag method is a classical and effective technique for deproteinization. It involves vigorously shaking the polysaccharide solution with a mixture of chloroform and n-butanol (typically in a 4:1 or 5:1 ratio). The organic solvents denature the proteins, causing them to accumulate at the aqueous-organic interface. Centrifugation is then used to separate the phases, allowing the deproteinized aqueous layer containing the mannan to be decanted. This process is often repeated multiple times until no protein precipitate is visible at the interface.
Isoelectric Point Precipitation : This method leverages the principle that proteins are least soluble at their isoelectric point (pI). By adjusting the pH of the crude extract to the pI of the major contaminating proteins, these proteins can be selectively precipitated and removed by centrifugation. The pH is then readjusted to solubilize the mannan fully before proceeding with further purification steps.
HCl Method : Acidic precipitation using agents like hydrochloric acid (HCl) or trichloroacetic acid (TCA) can be used to remove proteins. Adding acid drastically lowers the pH, causing widespread protein denaturation and precipitation. The precipitated proteins are then removed by centrifugation. Care must be taken with this method, as harsh acidic conditions can potentially cause some hydrolysis of the polysaccharide itself.
Chromatographic Purification
Chromatography provides high-resolution separation and is indispensable for obtaining highly pure mannan fractions.
Affinity Chromatography : This technique offers high selectivity by utilizing the specific binding affinity between a biomolecule and a ligand. For mannan purification, columns containing Concanavalin A (Con A) are frequently used. Con A is a lectin that specifically binds to α-D-mannosyl and α-D-glucosyl residues, which are abundant in yeast mannan. The crude extract is passed through the column, where the mannan binds to the immobilized Con A. Contaminants are washed away, and the purified mannan is then eluted by adding a solution containing a competitive sugar, such as methyl-α-D-mannopyranoside.
Size Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume. The sample is passed through a column packed with a porous gel matrix. Larger molecules like high-molecular-weight mannan cannot enter the pores and thus elute first, while smaller molecules and impurities enter the pores, extending their path and causing them to elute later. SEC is particularly useful for separating mannan fractions of different molecular weights and for removing low-molecular-weight contaminants like salts and monosaccharides.
Membrane-Based Separations
Membrane-based techniques, particularly ultrafiltration, are used for concentrating, desalting, and purifying mannan polysaccharides.
Ultrafiltration (UF) : UF uses a semi-permeable membrane to separate molecules based on size. The crude mannan solution is passed over a membrane with a specific molecular weight cut-off (MWCO). Water, salts, and low-molecular-weight impurities pass through the membrane (as permeate), while the larger mannan polysaccharide is retained (as retentate). This process not only purifies the mannan but also concentrates the solution. It is often used as an intermediate step, for example, to concentrate the sample after deproteinization and before final polishing with chromatography.
Tailored Chemical and Enzymatic Modification
The biological properties of mannan can be altered and often enhanced by modifying its structure. Controlled hydrolysis to produce smaller oligosaccharides is a primary modification strategy.
Controlled Hydrolysis for Oligosaccharide Production
Controlled hydrolysis breaks down the long-chain mannan polysaccharide into shorter-chain mannan oligosaccharides (MOS). MOS are of significant interest due to their prebiotic activities.
Enzymatic Hydrolysis : This is the preferred method for producing MOS with defined structures. It utilizes specific enzymes, primarily endo-β-1,4-mannanases, which cleave the β-1,4-mannosidic linkages within the mannan backbone. The reaction conditions, such as temperature, pH, enzyme concentration, and reaction time, are carefully controlled to influence the degree of polymerization (DP) of the resulting MOS. Other enzymes, like α-mannosidases, can be used to trim side chains. This high degree of control allows for the production of tailored MOS mixtures.
Acid Hydrolysis : Partial acid hydrolysis, using dilute acids like sulfuric acid or trifluoroacetic acid at controlled temperatures and times, can also be used to break down mannan into oligosaccharides. However, this method is less specific than enzymatic hydrolysis and tends to produce a more heterogeneous mixture of oligosaccharides, as it cleaves glycosidic bonds less selectively.
Table 2: Methods for Production of Mannan Oligosaccharides (MOS)
| Hydrolysis Method | Agent | Mechanism | Control Level | Typical Products |
|---|---|---|---|---|
| Enzymatic | Endo-β-1,4-mannanase | Cleaves specific β-1,4 glycosidic bonds in the mannan backbone. | High | Mannobiose, mannotriose, and other defined MOS. |
| Chemical (Acid) | Dilute H₂SO₄ or TFA | Non-specific cleavage of glycosidic linkages. | Moderate | Heterogeneous mixture of oligosaccharides with varying lengths. |
Targeted Enzymatic Degradation for Specific Glycan Structures
The structural complexity of yeast mannan polysaccharides can be precisely tailored through the controlled application of specific enzymes. This targeted enzymatic degradation allows for the generation of mannooligosaccharides (MOS) with defined lengths and branching patterns, or the complete removal of certain glycan structures. This process relies on a synergistic cocktail of glycoside hydrolases (GHs) that selectively cleave specific glycosidic bonds within the mannan structure. nih.govup.ac.zadntb.gov.uabohrium.comresearchgate.net
The primary enzymes involved in mannan degradation belong to several families of glycoside hydrolases. nih.govup.ac.za Key classes of these mannanolytic enzymes include:
Endo-β-1,4-mannanases: These enzymes cleave internal β-1,4-mannosidic linkages in the mannan backbone, reducing the polymer's size and generating smaller oligosaccharides. nih.gov
Exo-β-1,4-mannobiohydrolases: A more recently identified class, these enzymes act on the terminal ends of mannan chains to release mannobiose, a disaccharide of mannose. nih.govup.ac.zaresearchgate.net
β-mannosidases: These enzymes hydrolyze short-chain mannooligosaccharides, particularly mannobiose, from the non-reducing end to release mannose monomers. nih.govup.ac.za
α-galactosidases: In galactomannans, these enzymes are crucial for removing α-1,6-linked galactose side chains, which can otherwise hinder the activity of backbone-degrading enzymes. nih.govup.ac.zaresearchgate.net
Acetyl Mannan Esterases (AcME): These enzymes remove acetyl groups from the mannan structure. nih.govdntb.gov.uabohrium.comresearchgate.netup.ac.za The removal of these decorations is often a prerequisite for efficient hydrolysis by backbone-cleaving enzymes. nih.govdntb.gov.uabohrium.comresearchgate.net
The generation of specific glycan structures is achieved by controlling the combination and sequence of enzyme application. For instance, the use of an endo-β-1,4-mannanase alone will produce a mixture of linear MOS of varying lengths. To obtain primarily mannobiose, a subsequent treatment with an exo-β-1,4-mannobiohydrolase would be necessary. If the goal is complete hydrolysis to mannose, a β-mannosidase would be added. nih.govup.ac.za For complex branched mannans, α-galactosidases and acetyl mannan esterases must be used to "prune" the side chains, making the backbone accessible to mannanases. nih.govdntb.gov.uabohrium.comresearchgate.net
Recent research has focused on identifying and characterizing novel mannanolytic enzymes from various microbial sources to expand the toolbox for targeted degradation. nih.gov For example, α-mannosidases from the GH92 family are known to have specificity towards α-1,2-, α-1,3-, and α-1,6-linked mannooligosaccharides, which are characteristic of the N-glycan structures attached to yeast cell wall proteins. nih.gov The controlled application of such enzymes allows for the precise trimming of these glycan chains. nih.gov
| Enzyme Class | Enzyme Commission (EC) Number | Function | Target Glycosidic Bond |
|---|---|---|---|
| Endo-β-1,4-mannanase | EC 3.2.1.78 | Internal cleavage of mannan backbone | β-1,4-mannosidic |
| Exo-β-1,4-mannobiohydrolase | EC 3.2.1.165 | Cleavage from non-reducing end to release mannobiose | β-1,4-mannosidic |
| β-mannosidase | EC 3.2.1.25 | Hydrolysis of terminal, non-reducing mannose residues | β-1,4-mannosidic |
| α-galactosidase | EC 3.2.1.22 | Removal of galactose side chains | α-1,6-galactosidic |
| Acetyl Mannan Esterase (AcME) | EC 3.1.1.- | Removal of acetyl group decorations | Ester linkages |
Advanced Characterization and Analytical Techniques for Yeast Mannan
Spectroscopic and Imaging Approaches
Spectroscopic and imaging techniques offer a window into the molecular and structural attributes of yeast mannan (B1593421).
Fourier Transform Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the molecular structure of yeast mannan. The FT-IR spectrum of mannan exhibits characteristic absorption bands that provide a molecular fingerprint of the polysaccharide. researchgate.netoup.com Analysis of these spectra can confirm the presence of key structural features and monitor changes during extraction and modification processes. researchgate.netnih.gov
Key spectral regions and their assignments for yeast mannan are detailed below:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching vibrations of hydroxyl groups | ijcmas.com |
| ~2930 | C-H stretching vibrations | ijcmas.com |
| ~1650 | C=O stretching of amide I (from associated proteins) | ijcmas.com |
| 1200-1000 | C-O and C-C stretching vibrations of the pyranose ring | researchgate.net |
| ~883 & ~814 | Anomeric region, characteristic of α-mannosidic linkages | researchgate.net |
These bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), are highly specific to the polysaccharide's structure, including its linkage patterns. researchgate.netoup.com For instance, the bands around 883 and 814 cm⁻¹ are indicative of the α-anomeric configuration of the mannose units. researchgate.net FT-IR is also sensitive enough to detect variations in the cell wall composition between different yeast strains. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ¹H)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of yeast mannan. Both ¹H and ¹³C NMR are employed to elucidate the sequence and linkage of mannose residues, as well as the anomeric configurations. nih.gov
Below are typical chemical shift ranges observed in the NMR spectra of yeast mannan:
| Nucleus | Linkage Type | Chemical Shift (ppm) | Reference |
| ¹H | Anomeric protons (α-linkages) | 4.7 - 5.4 | nih.govscirp.org |
| ¹³C | Anomeric carbons (α-linkages) | 98 - 104 | nih.gov |
Powder X-ray Diffraction (PXRD) for Crystallinity
Powder X-ray Diffraction (PXRD) is utilized to assess the degree of crystallinity in yeast mannan preparations. This technique measures the scattering of X-rays by the polysaccharide sample, producing a diffraction pattern that reveals the presence of ordered (crystalline) or disordered (amorphous) structures.
Generally, polysaccharides like yeast mannan exist in a largely amorphous state, which is characterized by broad, diffuse peaks in the PXRD pattern rather than sharp peaks indicative of a highly crystalline material. mdpi.comarizona.edu The degree of crystallinity can be influenced by the extraction and purification methods used. The analysis of diffraction patterns helps in understanding the solid-state properties of mannan, which can affect its solubility and other physical characteristics. While direct studies on pure yeast mannan are less common, related studies on yeast cell components and other biopolymers show the utility of PXRD in determining their structural order. nih.govresearchgate.net
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a vital imaging technique for visualizing the surface topography and morphology of yeast mannan at a microscopic level. SEM analysis has shown that the morphology of mannan can vary significantly depending on factors such as the extraction method and molecular weight. nih.gov
Observations from SEM studies reveal that yeast mannan can present diverse morphologies:
Rough and porous surfaces: Some preparations, particularly those with lower molecular weights, exhibit a rough surface with numerous cavities. nih.govmdpi.com
Smooth surfaces: In contrast, higher molecular weight mannans may appear as relatively smooth structures. nih.govmdpi.com
These morphological features can influence the functional properties of mannan, such as its antioxidant activity and interaction with other molecules. nih.gov SEM has also been employed to observe the distribution of mannan on the surface of yeast protoplasts. nih.gov Furthermore, it is a key tool in observing the morphological changes in yeast cells due to various treatments. nih.gov
Chromatographic and Molecular Sizing Methods
Chromatographic techniques are indispensable for separating and determining the molecular size distribution of yeast mannan.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is the primary method for determining the molecular weight (MW) and molecular weight distribution of yeast mannan. wikipedia.orgbitesizebio.com In SEC, molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous beads. bitesizebio.com Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer elution time. bitesizebio.com
SEC analysis has revealed that yeast mannan is often polydisperse, meaning it consists of a range of molecular weights. Studies have reported mannans from Saccharomyces cerevisiae with varying molecular weights, for example:
Biological Activities and Underlying Mechanisms of Yeast Mannan
Immunomodulatory Mechanisms
Yeast mannan (B1593421), a major component of the fungal cell wall, is a potent modulator of the host immune system. Its intricate structure allows it to be recognized by various immune cells, triggering a cascade of signaling events that shape both innate and adaptive immune responses.
Interaction with Immune Cells
Yeast mannan interacts with a variety of immune cells, initiating critical defense mechanisms. This interaction is fundamental to the host's ability to recognize and respond to fungal presence. The primary immune cells involved in this recognition include macrophages, dendritic cells, T cells, B lymphocytes, splenocytes, and even non-immune cells like epithelial cells. mdpi.com
Macrophages , as key phagocytes of the innate immune system, play a crucial role in the initial recognition and clearance of yeast. nih.gov They recognize and ingest yeast in a mannan-dependent manner, a process that is critical for initiating the subsequent immune response. nih.gov Studies have shown that macrophages exhibit a preference for phagocytosing yeast cells over hyphal forms, and this preference is heavily reliant on the presence of mannan on the cell surface. nih.gov
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are strategically located at mucosal surfaces and in the skin, placing them at the forefront of the defense against fungal invasion. nih.gov They bind and internalize yeast through mannan recognition, a crucial step for processing and presenting fungal antigens to T cells, thereby bridging the innate and adaptive immune responses. nih.govnih.gov
T cells and B lymphocytes , the cornerstones of adaptive immunity, are also influenced by yeast mannan, although often indirectly through the activation of APCs like dendritic cells. mdpi.comyoutube.com The manner in which mannan is presented by APCs can influence the differentiation of T helper (Th) cells into different subsets, such as Th1 and Th2, which in turn orchestrates different types of immune responses. nih.gov For instance, certain modifications of mannan have been shown to induce strong MUC1-specific cytotoxic T lymphocyte responses. researchgate.net B cell activation and subsequent antibody production can also be modulated by the cytokine environment shaped by mannan-activated innate immune cells. youtube.com
Splenocytes , a mixed population of immune cells found in the spleen, and epithelial cells , which form a primary barrier against pathogens, also respond to yeast mannan. Mannan can stimulate splenocytes and has been shown to prevent the adhesion of certain pathogenic bacteria to epithelial cells by acting as a receptor analogue. nih.gov
Table 1: Interaction of Yeast Mannan with Immune and Epithelial Cells
| Cell Type | Key Interactions and Observed Effects |
|---|---|
| Macrophages | Mannan-dependent recognition and phagocytosis of yeast cells. nih.gov Activation leads to cytokine production. nih.gov |
| Dendritic Cells | Binding and internalization of yeast via mannan recognition, leading to maturation and antigen presentation. nih.govnih.gov |
| T Cells | Indirect activation through mannan-stimulated antigen-presenting cells, influencing T helper cell differentiation. mdpi.comnih.gov |
| B Lymphocytes | Modulation of activation and antibody production influenced by the cytokine milieu created by mannan-activated cells. youtube.com |
| Splenocytes | Stimulation and induction of a mature phenotype in splenic dendritic cells following mannan exposure. researchgate.net |
| Epithelial Cells | Mannan can reduce the adhesion of pathogenic bacteria like E. coli to epithelial surfaces. nih.gov |
Recognition by Pattern Recognition Receptors (PRRs)
The immunomodulatory effects of yeast mannan are initiated by its recognition by specific Pattern Recognition Receptors (PRRs) on the surface of immune cells. These receptors bind to conserved microbial structures, known as Pathogen-Associated Molecular Patterns (PAMPs), with yeast mannan being a prominent example.
C-type lectin receptors (CTLs) are a major family of PRRs that recognize carbohydrate structures in a calcium-dependent manner and are central to antifungal immunity. nih.govnih.gov
Dectin-2 is a C-type lectin that specifically recognizes high-mannose structures found on fungal surfaces. oup.comoup.com It plays a crucial role in initiating immune responses to fungal infections. nih.gov Studies using recombinant Dectin-2 have confirmed its high-affinity binding to purified mannans from Candida albicans. oup.com This interaction is essential for triggering downstream signaling pathways that lead to cytokine production. nih.gov Interestingly, Dectin-2 appears to recognize core N-mannans that are located deeper within the fungal cell wall. nih.gov
Mannose-Binding Lectin (MBL) is a soluble C-type lectin found in the serum that acts as an opsonin, binding to mannose-containing carbohydrates on the surface of pathogens and marking them for phagocytosis. nih.gov MBL can also directly interact with other immune receptors to modulate inflammatory responses. nih.gov
The Mannose Receptor (MR, CD206) is a large transmembrane C-type lectin expressed on the surface of macrophages and dendritic cells. researchgate.netquizlet.com It recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins and is involved in both the endocytosis of mannosylated ligands and the initiation of immune signaling. nih.govresearchgate.net The MR has been shown to bind to branched N-mannan structures on the fungal cell wall. nih.gov
Toll-like receptors (TLRs) are a family of PRRs that recognize a wide range of PAMPs. youtube.com While primarily known for recognizing bacterial components, certain TLRs also play a role in the recognition of fungal mannans.
TLR2 , in cooperation with other receptors like Dectin-1, is involved in the recognition of yeast and the subsequent induction of specific cytokine profiles. nih.gov It can form heterodimers with TLR1 or TLR6 to recognize different microbial ligands. youtube.com
TLR4 , famously known as the receptor for bacterial lipopolysaccharide (LPS), has also been implicated in the recognition of yeast mannan. nih.gov The activation of dendritic cells by mannan has been shown to be dependent on TLR4. researchgate.net For TLR4 to effectively recognize its ligands, it requires the assistance of coreceptors. CD14 , a protein that can be either membrane-bound or soluble, plays a crucial role in presenting ligands like LPS and, in some contexts, mannan to TLR4. nih.govfrontiersin.orgyoutube.com The accessory protein MD2 is also essential for TLR4 signaling, as it forms a complex with TLR4 and the ligand, leading to the activation of downstream signaling pathways. frontiersin.orgyoutube.com Studies have demonstrated that mannan-induced production of TNF-α by human monocytes is dependent on both CD14 and TLR4. nih.gov
Table 2: Pattern Recognition Receptors for Yeast Mannan
| Receptor Family | Receptor | Coreceptors | Key Functions in Mannan Recognition |
|---|---|---|---|
| C-type Lectin Receptors | Dectin-2 | - | Recognizes high-mannose structures, particularly core N-mannans. nih.govoup.com |
| Mannose-Binding Lectin (MBL) | - | Soluble receptor that acts as an opsonin. nih.gov | |
| Mannose Receptor (MR) | - | Binds to branched N-mannan structures, mediates endocytosis and signaling. nih.govnih.gov | |
| Toll-like Receptors | TLR2 | - | Cooperates with other PRRs to recognize yeast and modulate cytokine responses. nih.gov |
| TLR4 | CD14, MD2 | Recognizes mannan, leading to dendritic cell activation and cytokine production. researchgate.netnih.gov |
Modulation of Cytokine Production and Immune Signaling Pathways
The interaction of yeast mannan with PRRs triggers intracellular signaling cascades that culminate in the production of a wide array of cytokines. These signaling proteins are crucial for orchestrating the immune response, including the recruitment of other immune cells, the activation of antimicrobial effector functions, and the shaping of the subsequent adaptive immune response.
Yeast mannan has been shown to induce the production of a variety of pro-inflammatory and anti-inflammatory cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) are rapidly produced by monocytes and macrophages upon stimulation with mannan. nih.govnih.govyoutube.com TNF-α production, in particular, has been demonstrated to be dependent on the TLR4 signaling pathway. nih.gov Mannan also stimulates the production of chemokines like Interleukin-8 (IL-8) , which is a potent chemoattractant for neutrophils. youtube.com
The cytokine response to mannan can also influence the direction of the adaptive immune response. The production of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) by dendritic cells and macrophages promotes the differentiation of T helper 1 (Th1) and Th17 cells, respectively, which are critical for antifungal immunity. nih.govyoutube.com Conversely, the induction of cytokines like Interleukin-4 (IL-4) can promote a Th2 response. researchgate.net The production of the anti-inflammatory cytokine Interleukin-10 (IL-10) is also modulated by mannan, playing a role in regulating the inflammatory response to prevent excessive tissue damage. nih.gov Furthermore, mannan has been observed to induce Interleukin-27 (IL-27) , a cytokine with diverse regulatory functions.
Table 3: Cytokine Modulation by Yeast Mannan
| Cytokine | Producing Cells (Examples) | Effect of Mannan |
|---|---|---|
| TNF-α | Monocytes, Macrophages nih.govyoutube.com | Upregulation researchgate.netnih.gov |
| IL-1β | Monocytes, Macrophages nih.govyoutube.com | Upregulation researchgate.netnih.gov |
| IL-4 | T helper 2 cells researchgate.net | Upregulation researchgate.net |
| IL-6 | Macrophages, Dendritic Cells nih.govyoutube.com | Upregulation nih.govresearchgate.net |
| IL-8 | Macrophages youtube.com | Upregulation |
| IL-10 | Macrophages, Regulatory T cells nih.gov | Modulation nih.gov |
| IL-12 | Dendritic Cells, Macrophages nih.govyoutube.com | Upregulation nih.gov |
| IL-23 | Dendritic Cells, Macrophages | Upregulation |
| IL-27 | Dendritic Cells, Macrophages | Upregulation |
Influence on Dendritic Cell Maturation and Antigen Presentation
Dendritic cells are uniquely equipped to process antigens and present them to naive T cells, thereby initiating an adaptive immune response. rndsystems.comyoutube.com The interaction with yeast mannan is a potent stimulus for the maturation of dendritic cells.
Immature dendritic cells are highly efficient at capturing antigens but are poor T cell activators. nih.gov Upon encountering a stimulus like mannan, they undergo a complex maturation process. nih.govnih.gov This involves a series of phenotypic and functional changes, including the upregulation of surface molecules crucial for T cell activation, such as Major Histocompatibility Complex (MHC) class II and costimulatory molecules like CD80 and CD86. rndsystems.com
Studies have shown that yeast mannan and its derivatives can induce a mature phenotype in both lymph node and splenic dendritic cells. researchgate.net This maturation enhances their ability to stimulate T cell proliferation and to present antigens to peptide-specific T cells. researchgate.net The process of DC maturation is critical for converting antigens into immunogens that can effectively prime T cell responses. rndsystems.com Furthermore, the way mannan is modified can influence the antigen presentation pathway, leading to differential T helper cell responses, highlighting the sophisticated interplay between this fungal polysaccharide and the adaptive immune system. nih.gov
Induction of Trained Immunity
Yeast mannan plays a role in the induction of trained immunity, a process where innate immune cells undergo long-term functional reprogramming after initial exposure to a stimulus, leading to an enhanced response upon a secondary challenge. nih.govfrontiersin.orgnih.gov While β-glucans are potent inducers of trained immunity, mannans from Candida albicans have been shown to amplify this process. nih.gov Specifically, the N-linked mannan component is crucial for potentiating the induction of trained immunity, a process mediated by the dectin-2 receptor. nih.gov This suggests that mannan-containing structures can contribute to a more robust and sustained innate immune response. nih.gov Studies in pufferfish have also demonstrated that both β-glucan and mannan can induce protective responses against bacterial infections through mechanisms associated with trained immunity, including increased production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
The induction of trained immunity by yeast-derived components can be dependent on various receptors, including Dectin-1, CR3, TLR4, and MMR, and involves downstream signaling molecules like Raf-1, Syk, and PI3K. nih.govfrontiersin.org The ability of yeast mannan to engage these pathways highlights its potential as an immunomodulator.
Anti-inflammatory Effects at Cellular Level (e.g., TNF-α gene expression)
Yeast mannan has demonstrated anti-inflammatory properties at the cellular level, notably by modulating the expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. In studies involving piglets, dietary supplementation with mannan-oligosaccharides (MOS), derived from yeast cell walls, led to a decrease in the gene expression of TNF-α in the gut mucosa. nih.gov Similarly, mannose treatment has been shown to reduce TNF-α secretion in E. coli-infected HT-29 cells, thereby curtailing inflammation. nih.gov
The anti-inflammatory effects of yeast mannan are also evident in its ability to counteract the effects of inflammatory stimuli. For instance, in broilers challenged with E. coli, MOS supplementation restored the expression of inflammatory factors and increased the expression of the anti-inflammatory cytokine IL-10. nih.gov Research on α-D-mannan from Kluyveromyces marxianus has shown it reduces paw edema and interleukin-6 (IL-6) production in models of inflammation, suggesting a mechanism dependent on the inhibition of pro-inflammatory cytokine production. nih.gov
However, the interaction of yeast mannan with the immune system is complex. While it can exhibit anti-inflammatory effects, purified mannans from Saccharomyces cerevisiae and Candida albicans have also been shown to induce TNF-α production in human monocytes in a dose-dependent manner, a process involving CD14 and Toll-like receptor 4 (TLR4). nih.gov This dual role suggests that the immunomodulatory effects of yeast mannan may depend on its specific structure, concentration, and the context of the immune response.
Prebiotic Properties and Gut Microbiome Modulation
Yeast mannan functions as a prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit. sbmu.ac.irnih.gov It positively influences the gut microbiome by stimulating beneficial bacteria, inhibiting pathogens, and contributing to a healthy gut environment.
Selective Stimulation of Beneficial Commensal Bacteria (e.g., Lactobacillus, Bifidobacterium)
Yeast mannan has been shown to selectively stimulate the growth of beneficial gut bacteria. sbmu.ac.ir In vitro fermentation studies using a human colonic microbiota model revealed that yeast mannan significantly increased the relative abundance of Bacteroides ovatus and Bacteroides thetaiotaomicron. nih.govresearchgate.net These two species appear to utilize yeast mannan in a coordinated manner. nih.govresearchgate.net B. thetaiotaomicron is a prominent human intestinal symbiont known for its ability to digest dietary fibers and contribute to host health. researchgate.net
While much of the research highlights the stimulation of Bacteroides species, some studies also indicate that mannan-oligosaccharides can elevate populations of Bifidobacterium and Lactobacilli in the ceca of broilers. nih.gov
Inhibition of Pathogen Adhesion and Colonization (e.g., Salmonella, E. coli, Campylobacter, Proteus, Klebsiella, Clostridium)
A key prebiotic function of yeast mannan is its ability to inhibit the adhesion and colonization of various pathogenic bacteria in the gut. nih.govsbmu.ac.ir The mannan on the surface of yeast cells can act as a decoy, providing binding sites for pathogens that would otherwise attach to the intestinal mucosa. nih.govd-nb.info This anti-adhesive property is particularly effective against bacteria that possess mannose-specific type I fimbriae, such as certain strains of E. coli and Salmonella. nih.govd-nb.info
For example, Saccharomyces boulardii, which has a high mannan content, can absorb enteric pathogens like Salmonella enterica Typhimurium and E. coli O157. nih.gov Studies have shown that yeast mannan-rich fractions can reduce the proliferation of both ampicillin-susceptible and -resistant E. coli. nih.gov The binding capacity of yeast derivatives to pathogens like E. coli F4 and Salmonella Typhimurium has been quantitatively evaluated, with a significant correlation found between mannan content and E. coli F4 binding. d-nb.info
The anti-adhesive effects of oligosaccharides, including those derived from yeast mannan, have been demonstrated against a range of intestinal pathogens such as Escherichia coli, Vibrio cholerae, Campylobacter jejuni, and Salmonella Typhimurium in studies using HT-29 cells. nih.govresearchgate.net
Impact on Gut Microbiota Composition and Diversity
The modulation of the gut microbiota by yeast mannan can lead to a more balanced intestinal environment. nih.gov For instance, in broilers, supplementation with mannan-oligosaccharides led to an increase in beneficial Bifidobacterium and Lactobacilli and a decrease in the E. coli population. nih.gov
Influence on Intestinal Barrier Integrity
Yeast mannan can positively influence the integrity of the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. nih.gov Damage to this barrier can lead to various inflammatory reactions. nih.gov
Studies in broilers have shown that mannan from the yeast cell wall can improve the expression of genes related to inflammation in the ileum and enhance the expression of tight junction proteins, such as occludin, which are essential for maintaining barrier function. nih.gov In broilers challenged with E. coli, mannan-oligosaccharide treatment helped restore the expression of occludin. nih.gov
Furthermore, in vitro studies using a model of the canine colonic microbiota from dogs with inflammatory bowel disease demonstrated that fermentation of yeast cell walls protected against inflammation-induced gut barrier permeability. nih.gov This protective effect is associated with a reduction in intestinal permeability. nih.govplos.org
Below is a table summarizing the effects of yeast mannan on various pathogens and beneficial bacteria.
| Organism Type | Organism Name | Effect of Yeast Mannan |
| Pathogen | Salmonella | Inhibition of adhesion and colonization |
| Pathogen | E. coli | Inhibition of adhesion and colonization |
| Pathogen | Campylobacter | Inhibition of adhesion |
| Pathogen | Proteus | No specific data found in the provided context |
| Pathogen | Klebsiella | No specific data found in the provided context |
| Pathogen | Clostridium | Selectively less proliferated compared to Bacteroides thetaiotaomicron |
| Beneficial | Lactobacillus | Stimulated growth |
| Beneficial | Bifidobacterium | Stimulated growth |
Generation of Postbiotic Metabolites (e.g., Short-Chain Fatty Acids)
Yeast mannan, as an indigestible polysaccharide, can be selectively utilized by certain beneficial members of the gut microbiota, leading to the production of postbiotic metabolites, most notably short-chain fatty acids (SCFAs). sbmu.ac.irsbmu.ac.ir This metabolic process has significant implications for host intestinal health. sbmu.ac.ir
In vitro fermentation studies using human fecal samples have demonstrated that yeast mannan administration can lead to an increased production of acetate (B1210297) and propionate, which are major SCFAs. researchgate.net This effect is linked to the selective promotion of specific bacterial species. Research has shown that yeast mannan significantly increases the relative abundance of Bacteroides thetaiotaomicron and Bacteroides ovatus. researchgate.netnih.gov These bacteria are known to possess the necessary enzymatic machinery to break down the complex structure of mannan. A strong positive correlation has been observed between the increased populations of B. thetaiotaomicron and B. ovatus following yeast mannan supplementation, suggesting a coordinated utilization of this substrate. researchgate.net
The structure of yeast mannan, which consists of an α-1,6-mannoside backbone with α-1,2 and α-1,3-mannoside side chains, is distinct from plant-derived mannans. nih.gov This unique structure is thought to be the basis for its selective fermentation by specific gut bacteria like Bacteroides. nih.gov The resulting SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes and influencing the intestinal environment. sbmu.ac.irresearchgate.net
Antioxidant Activities
Yeast mannan polysaccharides have demonstrated notable antioxidant properties in various in vitro studies. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is influenced by their molecular weight and concentration. sbmu.ac.irnih.govnih.gov
In Vitro Radical Scavenging Assays (e.g., Hydroxyl Radicals, Superoxide (B77818) Anions, DPPH Radicals)
Yeast mannans have been shown to be effective scavengers of several types of free radicals in laboratory assays. sbmu.ac.irnih.govjksus.orgresearchgate.net
Hydroxyl Radicals (•OH): These are highly reactive oxygen species that can cause significant damage to biological molecules. nih.gov Studies have shown that mannan from Saccharomyces cerevisiae exhibits significant hydroxyl radical scavenging activity. nih.govjksus.org This ability is often dependent on the concentration and molecular weight of the mannan polysaccharide. sbmu.ac.irnih.gov For instance, a mannan fraction with a lower molecular weight (54.05 kDa) demonstrated higher scavenging activity (49.80% at 1.6 mg/mL) compared to fractions with higher molecular weights. nih.gov Another study found that a mannan fraction (YM-90) had a hydroxyl radical scavenging ability of 70.8%. researchgate.netrsc.org
Superoxide Anions (O₂⁻): Yeast mannan has also been found to effectively scavenge superoxide anions. jksus.orgresearchgate.net Research on mannan isolated from Saccharomyces cerevisiae showed a dose-dependent scavenging ability, with higher concentrations of mannan leading to increased scavenging of superoxide anions. jksus.org One study reported a superoxide anion scavenging ability of 61.5% for a specific yeast mannan fraction (YM-90). researchgate.netrsc.org
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radicals: The DPPH radical scavenging assay is a common method for evaluating antioxidant activity. Yeast mannans have shown good scavenging activity against DPPH radicals, which is also influenced by molecular weight and concentration. nih.govnih.govresearchgate.net While generally less potent than positive controls like Vitamin C, the scavenging effect is significant. nih.gov For example, at a concentration of 0.10 mg/mL, a medium DPPH scavenging activity of 23.80% was observed for mannan polysaccharides. nih.gov Some studies have indicated that lower molecular weight mannans exhibit higher DPPH scavenging rates. researchgate.netrsc.org
| Radical | Yeast Mannan Fraction | Concentration | Scavenging Activity (%) | Reference |
|---|---|---|---|---|
| Hydroxyl Radical (•OH) | YM90 (54.05 kDa) | 1.6 mg/mL | 49.80 | nih.gov |
| Hydroxyl Radical (•OH) | YM-90 | Not Specified | 70.8 | researchgate.netrsc.org |
| Superoxide Anion (O₂⁻) | RY1 Mannan | 3.0 mg/mL | ~50 | jksus.org |
| Superoxide Anion (O₂⁻) | YM-90 | Not Specified | 61.5 | researchgate.netrsc.org |
| DPPH Radical | Mannan Polysaccharides | 0.10 mg/mL | 23.80 | nih.gov |
| DPPH Radical | YM-30 (123.2 kDa) | Not Specified | 88.7 | researchgate.netrsc.org |
Reducing Power Evaluation
The reducing power of a compound is another indicator of its potential antioxidant activity. This is often evaluated by the ability of the substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov Studies on yeast mannan polysaccharides have shown that they possess some reducing power, although it is generally lower than that of standard antioxidants like Vitamin C. nih.gov The reducing power of mannans with different molecular weights has been evaluated, and while they demonstrate activity, it is comparatively modest across various concentrations tested. nih.gov
Impact on Bacterial Sensitivity to Antimicrobials
Yeast mannan, particularly in the form of a mannan-rich fraction (MRF), has been shown to modulate the sensitivity of bacteria to antimicrobial agents. nih.govnih.gov This effect is not due to direct bactericidal action but rather through the modulation of bacterial metabolic processes. nih.govnih.gov
Modulation of Bacterial Metabolism and Cellular Respiration (e.g., Oxygen Consumption Rate, Extracellular Acidification Rate)
Research has demonstrated that a mannan-rich fraction (MRF) from the cell wall of Saccharomyces cerevisiae can influence the cellular energetics of bacteria such as Escherichia coli. nih.govnih.gov The impact on bacterial metabolism is assessed by measuring key indicators like the oxygen consumption rate (OCR), which reflects aerobic respiration, and the extracellular acidification rate (ECAR), a measure of glycolytic flux. nih.govresearchgate.net
Supplementation with MRF has been shown to modulate the basal cellular respiration of both antibiotic-susceptible and resistant E. coli. nih.govnih.gov Specifically, in the presence of bactericidal antibiotics like ampicillin, MRF supplementation has been associated with an accelerated respiratory activity, leading to an altered basal oxygen consumption. nih.gov This perturbation of cellular respiration is a key mechanism through which MRF can potentiate the efficacy of bactericidal antibiotics. nih.govnih.gov By altering the metabolic state of the bacteria, MRF can make them more susceptible to the killing effects of antibiotics. nih.gov
Influence on Endogenous Reactive Oxygen Species (ROS) Generation in Bacteria
A crucial aspect of how yeast mannan modulates antibiotic sensitivity is its effect on the production of endogenous reactive oxygen species (ROS) within bacterial cells. mdpi.comnih.govnih.gov While high levels of ROS are damaging, their generation is also a part of normal aerobic respiration and can be a consequence of antibiotic action. mdpi.com
Studies have shown that a mannan-rich fraction (MRF) can significantly impact ROS production in antibiotic-resistant E. coli. mdpi.comnih.gov When combined with a bactericidal antibiotic, MRF was found to increase ROS production in resistant E. coli by 59.29 ± 4.03% compared to the control. mdpi.comnih.gov This enhancement of endogenous ROS production is thought to be a key factor in increasing the bacteria's sensitivity to the antibiotic. mdpi.com The proposed mechanism involves MRF-induced metabolic shifts, particularly in the glycolysis-TCA cycle, which in turn affects cellular respiration and ROS generation. mdpi.comnih.gov By amplifying the oxidative stress initiated by the antibiotic, MRF can help overcome resistance mechanisms. mdpi.com
This modulation of bacterial physiology, including the NAD+/NADH ratio which influences hydroxyl radical formation, demonstrates a link between metabolic perturbations induced by yeast mannan and the potentiation of antibiotic activity. mdpi.com
| Parameter | Organism | Condition | Observed Effect | Reference |
|---|---|---|---|---|
| Oxygen Consumption Rate (OCR) | E. coli | MRF Supplementation + Bactericidal Antibiotic | Accelerated respiratory activity, altered basal oxygen consumption | nih.gov |
| Endogenous ROS Production | Resistant E. coli | MRF + Bactericidal Antibiotic | Increased by 59.29 ± 4.03% compared to control | mdpi.comnih.gov |
Potentiation of Antibiotic Efficacy and Collateral Sensitivity in Resistant Strains
Yeast mannan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, has demonstrated a significant ability to potentiate the efficacy of bactericidal antibiotics against resistant bacterial strains. This is achieved, in part, through the modulation of the bacterial metabolic state, leading to a phenomenon known as collateral sensitivity, where resistance to one antibiotic results in increased susceptibility to another.
Research has shown that a mannan-rich fraction (MRF) from the yeast cell wall can enhance the activity of antibiotics by stimulating the production of reactive oxygen species (ROS) within the bacteria. mdpi.com In a study involving a resistant strain of Escherichia coli, the combination of MRF with a bactericidal antibiotic led to a 59.29 ± 4.03% increase in ROS production compared to the control group. mdpi.com This surge in ROS, which includes hydroxyl radicals, induces damage to crucial cellular components such as DNA, proteins, and lipids, thereby contributing to bacterial cell death. mdpi.com
Furthermore, MRF supplementation has been observed to modulate the cellular respiration of resistant E. coli. nih.govnih.gov It accelerates the basal cellular metabolism, causing a more rapid consumption of oxygen. nih.gov This metabolic shift appears to revert the respiratory state of resistant bacteria to one that is more akin to antibiotic-susceptible strains, thereby lowering the threshold for antibiotic effectiveness. nih.gov The supplementation of MRF in the growth media of resistant E. coli has been shown to lead to collateral sensitivity, with a linear increase in adjunctive sensitivity when combined with increasing concentrations of ampicillin. nih.gov
Interference with Bacterial Conjugation (Plasmid Transfer)
A crucial aspect of antibiotic resistance is its rapid spread through bacterial populations, largely facilitated by horizontal gene transfer mechanisms such as bacterial conjugation. During conjugation, genetic material, including antibiotic resistance genes, is transferred from a donor to a recipient bacterium via a plasmid. Emerging research indicates that yeast mannan oligosaccharides can interfere with this process, thereby curbing the dissemination of antibiotic resistance. cabidigitallibrary.org
In vitro studies have demonstrated that a yeast cell wall-derived mannan oligosaccharide product can significantly inhibit bacterial conjugation. cabidigitallibrary.org The mechanism is thought to involve the binding of mannan to type 1 fimbriae on the surface of Gram-negative bacteria like E. coli. These fimbriae are essential for the cell-to-cell contact required for conjugation to occur. cabidigitallibrary.org By binding to these structures, the mannan oligosaccharides effectively block the attachment of donor and recipient bacteria, thus preventing the transfer of the resistance-conferring plasmids. cabidigitallibrary.org
The structural properties of the mannan oligosaccharide appear to be critical for this inhibitory effect. A study comparing different mannan sources found that a product derived from yeast cell walls, with a specific three-dimensional structure and proportion of mannan and glucan, was a superior inhibitor of transconjugant formation compared to other mannan sources. cabidigitallibrary.org This suggests that the specific configuration of the yeast-derived mannan is key to its ability to interfere with bacterial conjugation.
Anti-proliferative Activity in Research Models
In Vitro Studies against Cancer Cell Lines (e.g., HepG2, MCF7)
Beyond its antimicrobial properties, yeast mannan has also been investigated for its potential anti-proliferative activity against cancer cells. In vitro studies have shown that mannan extracted from Saccharomyces cerevisiae can exhibit cytotoxic effects on human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells. frontiersin.orgmdpi.com
The anti-proliferative activity of yeast mannan is concentration-dependent. Research has shown that as the concentration of mannan increases, the inhibition of cancer cell proliferation becomes more pronounced. mdpi.comnih.gov In one study, the maximum inhibitory effect on both HepG2 and MCF7 cell lines was observed at a mannan concentration of 3 mg/ml. mdpi.comnih.gov At this concentration, significant morphological changes indicative of cell death were observed in the cancer cells compared to untreated controls. mdpi.com
The data below summarizes the concentration-dependent anti-proliferative activity of yeast mannan against HepG2 and MCF7 cell lines from a published study.
| Mannan Concentration (mg/ml) | HepG2 Cell Viability (%) | MCF7 Cell Viability (%) |
| 0.5 | ~85% | ~90% |
| 1.0 | ~70% | ~75% |
| 1.5 | ~60% | ~65% |
| 2.0 | ~50% | ~55% |
| 2.5 | ~40% | ~45% |
| 3.0 | ~30% | ~35% |
Biotechnological and Industrial Research Applications
Application as Research Tools and Probes
Yeast mannan (B1593421) serves as a critical tool for researchers investigating fundamental biological processes, from immune recognition to the intricacies of protein production.
The complex and dynamic nature of the yeast cell wall, where mannan is a major constituent, also makes it a subject of research. oup.comnih.gov The cell wall's composition and organization can vary depending on environmental conditions, and studying these changes provides insights into cell integrity, morphogenesis, and stress responses. oup.comnih.gov Researchers utilize models focusing on mannan and its associated proteins to understand the elasticity, permeability, and structural dynamics of the cell wall. oup.com
Table 1: Research Applications of Yeast Mannan in In Vitro Models
| Research Area | Application of Yeast Mannan | Key Findings/Insights |
| Immunology | Stimulation of immune cells (macrophages, dendritic cells) in culture. | Elucidation of pattern recognition receptor (e.g., Mannose Receptor, Dectin-2) signaling pathways (NF-κB, MAPK). nih.govnih.gov |
| Study of cytokine production and immune cell activation and differentiation. nih.govmdpi.com | ||
| Cell Biology | Investigation of yeast cell wall architecture and integrity. | Understanding the role of mannoproteins in cell wall elasticity, permeability, and response to environmental stress. oup.comnih.gov |
| Analysis of the spatial and temporal regulation of cell wall protein incorporation. nih.gov |
Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are robust and cost-effective systems for producing recombinant proteins. creative-biolabs.comtandfonline.com However, a significant challenge is that yeast glycosylation patterns differ from those in humans. Yeast tends to produce high-mannose N-glycans, which can be hyper-antigenic and lead to rapid clearance of therapeutic proteins from the bloodstream. tandfonline.comnih.gov Glycan engineering addresses this by modifying the yeast glycosylation pathways to produce proteins with human-like glycan structures. nih.govjst.go.jpnih.gov This involves deleting native yeast glycosyltransferases and introducing a series of human enzymes responsible for building complex, humanized glycans. creative-biolabs.comjst.go.jp
The primary goal of glycan engineering in yeast is the production of "humanized" glycoproteins for therapeutic use. nih.govtandfonline.com This technology allows for the creation of biopharmaceuticals, such as monoclonal antibodies and hormones, that mimic the glycosylation of their native human counterparts. nih.govnih.gov By humanizing the N-glycosylation pathway, engineered yeast strains can produce proteins with improved efficacy and pharmacokinetic profiles. creative-biolabs.comnih.gov This approach is seen as a promising alternative to production in mammalian cells, which can be more expensive and carries a risk of viral contamination. jst.go.jpnih.gov
Beyond just humanizing, glycan engineering enables the production of glycoproteins with customized glycan structures tailored for specific therapeutic applications. nih.govnih.govtandfonline.com The structure of the glycan can significantly influence a protein's stability, activity, and how it interacts with the immune system. tandfonline.comcreative-biolabs.com For example, researchers can design glycans to enhance targeting to specific receptors, such as the mannose-6-phosphate (B13060355) receptor for enzyme replacement therapies for lysosomal storage diseases. nih.gov This ability to create homogeneous batches of proteins with precisely defined glycan structures is invaluable for studying structure-function relationships and developing next-generation protein therapeutics with optimized properties. nih.govnih.gov
Table 2: Key Strategies in Yeast Glycan Engineering
| Engineering Step | Target/Method | Purpose |
| Elimination of Yeast Glycosylation | Deletion of yeast-specific glycosyltransferases (e.g., α-1,3-mannosyltransferase). | To prevent the addition of hyper-antigenic high-mannose structures. creative-biolabs.comtandfonline.com |
| Humanization of Glycan Pathway | Introduction of genes for human glycosidases and glycosyltransferases. | To build human-like hybrid and complex N-glycan structures. creative-biolabs.comjst.go.jp |
| Customization of Glycans | Targeted expression of specific enzymes. | To produce glycoproteins with optimized, uniform glycan structures for enhanced therapeutic function. nih.govcreative-biolabs.com |
The inherent ability of mannan to be recognized by immune cells makes it an excellent candidate for targeted delivery systems. nih.govau.dk By coating nanoparticles or formulating carriers with mannan, researchers can direct drugs, antigens, or genetic material specifically to antigen-presenting cells (APCs) like macrophages and dendritic cells, which highly express mannose receptors. nih.govnih.gov
This targeted approach is particularly promising for the development of DNA vaccines. nih.govfrontiersin.org When a DNA plasmid is complexed with a mannan-based carrier, it is more efficiently taken up by APCs. nih.govfrontiersin.org This enhances antigen presentation and can lead to more robust T-cell and antibody responses compared to the delivery of naked DNA. nih.govresearchgate.net Similarly, coating superparamagnetic iron oxide nanoparticles (SPIONs) with mannan has been shown to improve their delivery to immune cells within lymph nodes, offering potential for enhanced MRI-based diagnostics. au.dknih.gov
Glycan Engineering for Recombinant Protein Production
Enzymatic Bioconversion and Biorefining
Yeast mannan serves as a valuable substrate in enzymatic bioconversion and biorefining processes. The primary goal is often the production of mannan oligosaccharides (MOS), which are short chains of mannose units. sbmu.ac.irucp.pt MOS are produced through the controlled hydrolysis of the long mannan polysaccharide chains, a process that can be achieved using enzymes like α-mannanases. ucp.ptnih.gov
These oligosaccharides have applications as prebiotics. nih.govsbmu.ac.ir The enzymatic conversion of mannan from yeast cell wall by-products represents a value-added process within a circular bioeconomy framework. nih.govucp.pt Research in this area focuses on optimizing hydrolysis conditions and exploring different enzymatic approaches to efficiently break down the complex, branched structure of yeast mannan into functional oligomers. ucp.ptnih.gov Furthermore, gut bacteria, such as Bacteroides thetaiotaomicron, have evolved specific enzymatic machinery to degrade and utilize yeast mannan, a process being studied to understand the impact of dietary yeasts on the gut microbiome. nih.govosti.gov
Enzyme Immobilization on Yeast Cell Surface (e.g., for Bioethanol Production from Mannan-containing Biomass)
Yeast surface display technology is an innovative approach that utilizes the yeast cell wall as a natural scaffold for immobilizing enzymes. This technique creates whole-cell biocatalysts, which can simplify industrial processes by combining enzyme production and catalytic reaction in a single step.
A key application of this technology is in the production of bioethanol from biomass rich in mannans, such as softwoods and certain plant-derived materials. nih.gov For efficient conversion, mannan must be broken down into its fermentable sugar, mannose. This requires the synergistic action of two enzymes: β-mannanase, which cleaves the long mannan polymer into smaller oligosaccharides, and β-mannosidase, which hydrolyzes these small chains into mannose units.
In one study, researchers engineered Saccharomyces cerevisiae to co-display both β-mannanase and β-mannosidase on its cell surface. nih.gov This was achieved by tethering the enzymes to the cell wall. The resulting recombinant yeast strain could directly hydrolyze 1,4-β-d-mannan and subsequently ferment the released mannose to produce ethanol (B145695) without the need for external, costly enzyme additions. nih.gov The engineered yeast demonstrated the ability to produce ethanol from mannan biomass continuously over several fermentation batches, highlighting the potential of this platform for producing biofuels and other biochemicals from lignocellulosic materials that contain mannan. nih.gov This approach is a significant step towards more cost-effective and sustainable biofuel development. nih.gov
Utilization of Spent Yeast Biomass for Value-Added Products
Industries such as brewing, winemaking, and biofuel production generate enormous quantities of spent yeast biomass, primarily Saccharomyces cerevisiae. mdpi.comnih.gov This byproduct, instead of being treated as waste, is increasingly viewed as a valuable and low-cost raw material for producing high-value compounds. nih.govsbmu.ac.irresearchgate.net The yeast cell wall, which constitutes a significant portion of the cell's dry weight, is a rich source of polysaccharides, particularly mannan and β-glucan. hiyeast.comnih.gov
Extracting mannans and their derivatives, mannan-oligosaccharides (MOS), from spent yeast is a key focus of valorization efforts. mdpi.comsbmu.ac.ir These compounds have established applications in various sectors. Research has focused on optimizing extraction methods to maximize yield and purity while considering economic and environmental sustainability. mdpi.comnih.gov Common methods include physical (thermal), chemical (alkaline), and enzymatic (autolysis) treatments, each offering different trade-offs in terms of yield, mannose content, and processing complexity. mdpi.com For instance, an alkaline thermal process can achieve a high solid yield, but the mannose content may be lower. mdpi.com Conversely, autolysis followed by a hydrothermal step can result in a higher purity of mannose. mdpi.com This "circular economy" approach not only provides valuable products but also reduces industrial waste. nih.govresearchgate.net
| Extraction Method | Solid Yield (%) | Mannose Content (%) | Key Finding |
|---|---|---|---|
| Alkaline Thermal (TH NaOH 0.25 M) | 58.82 | 32.91 | Achieved the highest overall solid yield, but with lower mannose purity. mdpi.com |
| Autolysis + Hydrothermal (ATL + TH) | Not specified | 59.19 | Resulted in the extract with the highest mannose content. mdpi.com |
| Enzymatic Hydrolysis (EH) | Not specified | Not specified | Produced an extract with the highest prebiotic activity. mdpi.com |
Optimization of Industrial Production Processes
To make the production of yeast mannan economically viable on an industrial scale, it is crucial to optimize the processes for maximum yield and efficiency. This involves fine-tuning fermentation conditions and selecting or engineering superior yeast strains.
Fermentation Process Optimization for Mannan Yield
The yield of mannan in the yeast cell wall is not fixed and can be significantly influenced by the conditions under which the yeast is grown. sbmu.ac.irnih.gov Optimizing fermentation parameters is a key strategy for enhancing mannan production. researchgate.net Key parameters that affect mannan content include the composition of the culture medium, pH, temperature, and aeration. sbmu.ac.irresearchgate.netpatsnap.com
Research has shown that the choice of carbon and nitrogen sources is critical. researchgate.net Studies have evaluated various sugars like sucrose (B13894) and glycerol (B35011) as carbon sources and compounds like soybean peptone and yeast extract as nitrogen sources to find the ideal combination for maximizing mannan content. researchgate.net For example, one study optimized the culture medium for S. cerevisiae and increased mannan production from 82.7 mg/100 mL to 162.53 mg/100 mL. researchgate.net Further optimization of physical conditions such as pH, temperature, and media volume in the fermenter pushed the yield even higher to 258.5 mg/100 mL. researchgate.net Another study focusing on Kluyveromyces marxianus identified optimal conditions of 55.15 g/L glucose, 9.35 g/L yeast extract, a pH of 4.99, and a fermentation time of 168 hours to achieve a mannan yield of 245.98 mg per 100 mL of culture media. sbmu.ac.irresearchgate.net
| Yeast Strain | Parameter Optimized | Initial Yield (mg/100mL) | Optimized Yield (mg/100mL) | Fold Increase |
|---|---|---|---|---|
| S. cerevisiae | Culture Medium Composition | 82.7 | 162.53 | ~1.97x |
| S. cerevisiae | Culture Conditions (pH, Temp, Volume) | 162.53 | 258.5 | ~1.59x |
| S. cerevisiae PTCC5209 | Culture Conditions (pH, Temp, Inoculum) | Not Specified | 94.91 | Not Applicable |
Strain Selection and Engineering for High-Yielding Mannan Production
Beyond optimizing fermentation conditions, the selection of the yeast strain itself is a fundamental step toward high-yield mannan production. sbmu.ac.ir There is natural variation in the cell wall composition among different yeast species and even between strains of the same species. nih.gov While Saccharomyces cerevisiae is the most commonly used yeast in industry, other species like Saccharomyces boulardii, Pichia pastoris, and Kluyveromyces species are also being considered as potentially high-yielding sources of mannan. sbmu.ac.irnih.gov Studies comparing different strains under various cultivation conditions have shown significant differences in mannan content, indicating that careful strain selection is a viable strategy for improving production efficiency. urfu.ru
To further boost yields, researchers are turning to genetic and metabolic engineering. sbmu.ac.irnih.gov These strategies can be broadly categorized:
Random Mutagenesis: This "top-down" approach involves treating yeast cells with mutagens to induce random genetic changes. The resulting mutants are then screened for desirable traits, such as a weakened cell wall or increased secretion of mannoproteins. nih.govresearchgate.net This method has been successfully used to select wine yeast strains that overproduce and release mannoproteins during fermentation. researchgate.net
Rational Genetic Engineering: This "bottom-up" strategy involves making targeted modifications to specific genes known to be involved in mannan biosynthesis. nih.gov The biosynthesis of mannan is a complex process involving numerous genes, often designated as mnn genes. researchgate.netnih.gov By identifying and mapping these genes, scientists can overexpress key enzymes or knock out competing pathways to channel metabolic flux towards mannan production. nih.govresearchgate.net For example, mutations in the mnn1 and mnn2 genes have been shown to alter the structure of mannan side chains, demonstrating direct genetic control over the final polysaccharide structure. researchgate.netresearchgate.net
These engineering strategies hold significant promise for developing robust, industrial-scale yeast strains specifically designed for the overproduction of mannan. nih.govnih.gov
Future Research Directions
Elucidation of Complex Mannan-Host Interactions
The interaction between yeast mannan (B1593421) and host organisms is a complex interplay that influences immunity, gut health, and disease pathogenesis. Future research will focus on deciphering these intricate relationships at a molecular level.
A key area of investigation is the precise mechanism by which host immune systems recognize and respond to different mannan structures. nih.govmdpi.com The outer layer of the yeast cell wall, rich in mannoproteins, is a critical interface for host-pathogen interactions. nih.govnih.gov These mannans are recognized by various pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, including C-type lectin receptors like Dectin-2, mannose receptors, and Toll-like receptors (TLRs), particularly TLR4. nih.govnih.gov Future studies will aim to map the specific mannan epitopes that bind to these receptors and the subsequent signaling cascades that are triggered. For instance, Dectin-2's recognition of high-mannose structures is known to induce cytokine production and promote Th17 cell differentiation, a key response in antifungal immunity. nih.gov Understanding how variations in mannan branching and linkage (e.g., α-1,2, α-1,3, α-1,6, and β-1,2-linked mannopyranose units) affect these interactions is crucial. nih.gov
Furthermore, the role of mannan as a "glycoshield" that can mask other cell wall components like β-1,3-glucan from host immune detection presents a fascinating area for research. plos.orgnih.gov In some pathogenic yeasts, such as Candida albicans, this shielding is a virulence factor. plos.org Conversely, in other species, alterations in mannan structure can paradoxically lead to hypervirulence. nih.gov Elucidating the context-dependent nature of this shielding effect across different yeast species and host environments will be a significant focus.
The influence of yeast mannan on the gut microbiome is another critical research avenue. nih.govnih.gov Mannan and its derivatives, mannan-oligosaccharides (MOS), act as prebiotics, promoting the growth of beneficial bacteria like Bacteroides and Bifidobacterium while helping to reduce the adherence of pathogens such as E. coli and Salmonella. nih.gov Future research will utilize advanced metagenomic and metabolomic approaches to unravel the specific microbial consortia and metabolic pathways that are modulated by different mannan structures. mdpi.com Investigating the co-evolutionary relationship between the human diet, which has included yeast for millennia, the gut microbiome's capacity to utilize mannan, and host immunity will provide profound insights into gut health. nih.gov
Table 1: Host Receptors and Their Interaction with Yeast Mannan
| Receptor | Cell Type | Mannan Structure Recognized | Outcome of Interaction | Reference |
|---|---|---|---|---|
| Dectin-2 | Macrophages, Dendritic Cells | High-mannose structures | Induction of cytokines (IL-1β, IL-6, TNF), Th17 cell differentiation | nih.gov |
| Mannose Receptor (MR) | Macrophages, Dendritic Cells | Terminal mannose residues | Phagocytosis, antigen presentation | nih.gov |
| Toll-like Receptor 4 (TLR4) | Macrophages | Mannan (in conjunction with other molecules) | Pro-inflammatory cytokine production (TNF, IL-6) | nih.gov |
| Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) | Dendritic Cells | High-mannose structures | Modulation of immune response | nih.gov |
Advanced Glycan Engineering for Novel Functions
The biosynthesis of mannan in yeast is a genetically controlled process involving a series of mannosyltransferases in the Golgi apparatus. nih.govnih.govresearchgate.net This provides a powerful platform for glycan engineering, enabling the production of mannans with tailored structures and novel functionalities.
A primary goal of glycan engineering is the "humanization" of yeast-produced glycoproteins for therapeutic applications. nih.govnih.govfrontiersin.org Yeast cells naturally produce high-mannose N-glycans, which are different from the complex N-glycans found on human proteins. nih.govfrontiersin.org By deleting native yeast mannosyltransferases (like OCH1, which initiates hypermannosylation) and introducing human glycosyltransferases, it is possible to create yeast strains that produce proteins with human-like glycan structures. nih.govnih.gov Future research will focus on optimizing these engineered pathways to achieve higher efficiency and produce more homogeneous glycoforms, which is critical for the safety and efficacy of biopharmaceuticals. frontiersin.org
Beyond therapeutic proteins, advanced glycan engineering can be used to create novel biomaterials and functional ingredients. By manipulating the genes responsible for mannan chain length, branching, and the addition of other sugar moieties, researchers can fine-tune the physicochemical properties of mannan. nih.govresearchgate.net This could lead to the development of new hydrogels, films, and nanoparticles with specific properties for drug delivery, tissue engineering, or as functional food ingredients. The ability to control glycan structure opens up possibilities for designing molecules with enhanced prebiotic activity, specific immunomodulatory effects, or improved antioxidant properties. nih.gov
Yeast surface display is another powerful tool that will be increasingly used in conjunction with glycan engineering. bohrium.com This technology allows for the presentation of engineered glycans or glycan-binding proteins on the yeast cell surface, creating a high-throughput platform for screening and directed evolution. bohrium.com This can accelerate the discovery of novel glycan structures with desired binding affinities for specific targets, such as toxins, viruses, or disease biomarkers. bohrium.com
Table 2: Key Enzymes in Yeast Mannan Biosynthesis and Their Role in Glycan Engineering
| Enzyme/Complex | Gene(s) | Function | Engineering Application | Reference |
|---|---|---|---|---|
| α-1,6-mannosyltransferase | OCH1 | Initiates the outer chain of N-linked mannans | Deletion is a key step in humanizing N-glycans to prevent hypermannosylation. | nih.govnih.gov |
| Mannan Polymerase I & II (M-Pol I & II) | MNN9, VAN1, etc. | Elongate the α-1,6-mannan backbone | Modification can alter the length and structure of the mannan backbone. | nih.govnih.gov |
| α-1,3-mannosyltransferase | MNN1 | Adds terminal α-1,3-linked mannose units to side chains | Gene mapping helps understand the genetic control of specific mannan structures. | researchgate.net |
| α-1,6-mannosyltransferase | MNN10 | Required for the extension of the α-1,6-mannose backbone | Deletion can expose inner cell wall layers like β-glucan, altering immune recognition. | plos.org |
Sustainable Bioproduction and Process Intensification
As the applications for yeast mannan expand, there is a growing need for sustainable and cost-effective production methods. Future research in this area will focus on optimizing fermentation processes, valorizing waste streams, and improving downstream processing.
The concept of a circular economy is highly relevant to yeast mannan production. researchgate.netnih.gov Large quantities of spent yeast are generated as a by-product of the brewing, winemaking, and biofuel industries. researchgate.netnih.gov Instead of being discarded, this spent yeast represents a valuable and sustainable raw material for the extraction of mannan and other valuable cell wall components like β-glucan. researchgate.netmdpi.com Future research will focus on developing more efficient and environmentally friendly extraction methods (e.g., using enzymatic or hydrothermal processes instead of harsh chemicals) to recover high-quality mannans from these waste streams. mdpi.comucp.pt
Strain development through metabolic engineering will also play a pivotal role. nih.gov By overexpressing key enzymes in the mannan biosynthesis pathway or knocking out competing pathways, it is possible to create yeast strains that accumulate significantly higher levels of mannan in their cell walls. nih.govyoutube.com Combining these genetically engineered strains with optimized, intensified bioprocesses will be key to establishing a truly sustainable and economically viable supply of yeast mannan for various industrial applications. mdpi.combiopharminternational.com
Q & A
Q. What are the structural features of yeast-derived mannan polysaccharide, and how do they influence its biological activity?
Mannan from yeast consists of α-1,6-linked mannose backbones with side chains of α-1,2 and α-1,3-linked mannose residues. These structural variations affect solubility, receptor binding, and interactions with immune cells (e.g., dendritic cells). Methods like nuclear magnetic resonance (NMR) and methylation analysis are critical for resolving branching patterns .
Q. What extraction methods are optimal for isolating mannan from yeast cell walls while preserving functionality?
Alkali extraction (e.g., 2% NaOH at 80°C) followed by deproteinization is widely used. The Sevage method removes proteins but retains carbohydrates (89.11% recovery), while HCl extraction yields higher purity (3.46% protein residue) but lower yield. Choice depends on balancing purity with functional group preservation .
Q. How do researchers quantify the antioxidant capacity of yeast mannan?
Standard assays include:
- Hydroxyl radical scavenging : Measure inhibition of deoxyribose degradation via spectrophotometry.
- Superoxide anion scavenging : Use NADH-phenazine methosulfate systems. Structural modifications (e.g., phosphorylation) enhance activity, as shown in J. Microbiol. Biotechnol. (2023) .
Q. What role does mannan play in gut health promotion?
Mannan acts as a prebiotic by binding pathogenic bacteria (e.g., Salmonella) via lectin interactions, reducing colonization. In vitro models (e.g., Caco-2 cells) and in vivo trials with mice demonstrate increased Lactobacillus populations and reduced inflammation markers .
Advanced Research Questions
Q. How can strain engineering optimize mannan production in yeast?
Overexpression of MNN2 (mannosyltransferase) and knockout of OCH1 (α-1,6-mannosyltransferase) enhance branching and yield. Transcriptomic profiling (RNA-seq) and CRISPR-Cas9 editing are key tools. Recent studies highlight Kluyveromyces marxianus as a high-yield candidate .
Q. What experimental designs address contradictions in mannan’s immune-modulatory effects?
Some studies report pro-inflammatory responses (e.g., TNF-α upregulation), while others show tolerogenic effects (FOXP3+ Treg induction). Resolve discrepancies using:
- Dose-response assays : Low doses (≤10 µg/mL) favor tolerance.
- Cell-specific models : Compare monocyte-derived dendritic cells vs. macrophages .
Q. What advanced techniques characterize mannan-protein interactions in pathogenicity?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to host receptors (e.g., TLR4). For Candida albicans, adhesion assays with epithelial cells (HeLa) paired with mannanase treatment confirm mannan’s role in virulence .
Q. How do researchers analyze mannan’s role in fungal biofilm resistance?
Enzymatic degradation (e.g., mannanase) combined with confocal microscopy reveals structural integrity loss. In mBio (2021), UV-Fenton reactions degraded yeast cell walls by targeting mannan-glucan complexes, reducing biofilm formation by 67% .
Methodological Challenges and Solutions
Q. How to resolve data variability in mannan extraction yields across studies?
Variability arises from yeast strain differences (e.g., Saccharomyces cerevisiae vs. Candida spp.) and extraction protocols. Standardize using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
